Cas no 930769-57-6 ((3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride)

(3S)-3-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a fluorophenyl substituent, commonly employed as a key intermediate in pharmaceutical synthesis. The (S)-configuration ensures stereochemical precision, which is critical for bioactive compound development. The 4-fluorophenyl group enhances metabolic stability and binding affinity in target molecules, making it valuable for drug discovery, particularly in CNS and enzyme inhibitor research. The hydrochloride salt form improves solubility and handling properties. This compound is characterized by high purity and consistent quality, suitable for use in peptide modifications and as a building block for small-molecule therapeutics. Its structural features support diverse medicinal chemistry applications while maintaining synthetic versatility.
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride structure
930769-57-6 structure
商品名:(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
CAS番号:930769-57-6
MF:C9H11ClFNO2
メガワット:219.640545129776
MDL:MFCD03427840
CID:5140845
PubChem ID:155943884

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • (S)-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE
    • (3S)-3-AMINO-3-(4-FLUOROPHENYL)PROPANOIC ACID HYDROCHLORIDE
    • (S)-3-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
    • AT27011
    • EN300-8668562
    • Z4935533100
    • 930769-57-6
    • (3S)-3-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride
    • (3S)-3-AMINO-3-(4-FLUOROPHENYL)PROPANOIC ACID HCL
    • Benzenepropanoic acid, beta-amino-4-fluoro-, hydrochloride (1:1), (betaS)-
    • (S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid HCl
    • (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
    • MDL: MFCD03427840
    • インチ: 1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
    • InChIKey: WYDDUVABUITTBX-QRPNPIFTSA-N
    • ほほえんだ: C(O)(=O)C[C@H](N)C1=CC=C(F)C=C1.[H]Cl

計算された属性

  • せいみつぶんしりょう: 219.0462344g/mol
  • どういたいしつりょう: 219.0462344g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8668562-1.0g
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-57-6 95.0%
1.0g
$47.0 2025-02-21
Enamine
EN300-8668562-5g
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-57-6 95%
5g
$295.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1823783-250mg
(3S)-3-Amino-3-(4-fluorophenyl)propanoic acid hcl
930769-57-6
250mg
¥1908.00 2024-04-25
1PlusChem
1P01PE0X-250mg
Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)-
930769-57-6 95%
250mg
$191.00 2024-04-20
Aaron
AR01PE99-5g
Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)-
930769-57-6 95%
5g
$431.00 2023-12-15
Enamine
EN300-8668562-5.0g
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-57-6 95.0%
5.0g
$182.0 2025-02-21
1PlusChem
1P01PE0X-100mg
Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)-
930769-57-6 95%
100mg
$117.00 2024-04-20
Aaron
AR01PE99-250mg
Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)-
930769-57-6 95%
250mg
$190.00 2025-02-14
Aaron
AR01PE99-100mg
Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)-
930769-57-6 95%
100mg
$112.00 2025-02-14
Aaron
AR01PE99-500mg
Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)-
930769-57-6 95%
500mg
$105.00 2023-12-15

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride 関連文献

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochlorideに関する追加情報

(3S)-3-Amino-3-(4-Fluorophenyl)Propanoic Acid Hydrochloride: A Comprehensive Overview

The compound with CAS No. 930769-57-6, commonly referred to as (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The (S)-configuration at the chiral center suggests its importance in stereochemistry, which is critical for biological activity and pharmacokinetics.

Recent studies have highlighted the role of (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride in modulating cellular signaling pathways. Its ability to interact with specific receptors and enzymes makes it a promising candidate for therapeutic interventions. For instance, research has shown that this compound exhibits potential anti-inflammatory and neuroprotective effects, which could be harnessed for treating conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride involves a multi-step process that requires precise control over stereochemistry. The introduction of the fluorophenyl group at the 4-position enhances the molecule's lipophilicity, which is essential for its bioavailability. Additionally, the amino group plays a crucial role in hydrogen bonding interactions, further contributing to its pharmacological properties.

One of the most recent advancements in understanding this compound is its application in peptide synthesis. The hydrochloride salt form of (3S)-3-amino-3-(4-fluorophenyl)propanoic acid has been utilized as a building block in constructing complex peptide sequences. This highlights its versatility in both organic synthesis and medicinal chemistry.

In terms of biological activity, (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride has demonstrated selective binding to certain G-protein coupled receptors (GPCRs). This selectivity is crucial for developing drugs with fewer off-target effects and higher efficacy. Furthermore, its ability to penetrate the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) disorders.

Recent computational studies have provided deeper insights into the molecular interactions of this compound. Using advanced molecular docking techniques, researchers have identified key residues on target proteins that are critical for binding affinity. These findings are paving the way for rational drug design strategies aimed at optimizing this compound's therapeutic potential.

The development of efficient synthetic routes for (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride has also been a focus of recent research. Novel methodologies involving asymmetric catalysis and enantioselective synthesis have been reported, enabling scalable production of this chiral compound with high optical purity.

In conclusion, (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride stands out as a versatile and biologically active molecule with diverse applications in drug discovery and organic synthesis. Its unique structural features, combined with cutting-edge research findings, position it as a valuable tool in advancing modern medicine.

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